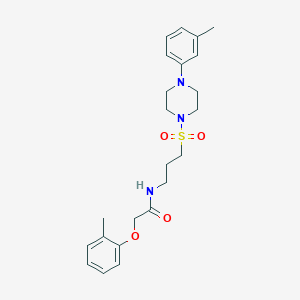

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-19-7-5-9-21(17-19)25-12-14-26(15-13-25)31(28,29)16-6-11-24-23(27)18-30-22-10-4-3-8-20(22)2/h3-5,7-10,17H,6,11-16,18H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTSOGIIAUSLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues of Piperazine-Acetamide Derivatives

2-Phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

- Key Differences : Replaces the m-tolyl group on the piperazine with a pyrimidin-2-yl ring.

- This substitution may reduce lipophilicity, affecting membrane permeability .

- Data: Molecular weight ≈ 443.5 g/mol (estimated). No yield or purity data available.

N-Isopropyl-2-(3-(4-methylpiperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (Example 69, EP 2 903 618 B1)

- Key Differences: Features a 4-methylpiperazine and a pyrimidine-phenoxy acetamide.

- The pyrimidine-phenoxy moiety may favor π-π stacking in hydrophobic binding pockets.

- Data : Molecular ion [M+H]+ at m/z 515; synthesized in 39% yield via nucleophilic substitution .

N-((S)-1-{3-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]propyl}pyrrolidin-2,5-dion-yl)-2-(bicyclo[2.2.1]heptan-2-yl)acetamide

- Key Differences : Incorporates a trifluoromethylphenyl group on piperazine and a bicyclic acetamide.

- Implications : The CF3 group enhances metabolic stability and electron-withdrawing effects, while the bicyclic system introduces rigidity, possibly improving target selectivity.

- Data : Yield 45%, LC/MS purity 77%; molecular ion [M+H]+ at m/z 521.4 .

Substituent Effects on Pharmacological Properties

- Piperazine Substituents :

- m-Tolyl (Target Compound) : Moderate lipophilicity (logP ~3.5 estimated) and steric bulk may balance membrane permeability and receptor engagement.

- Pyrimidin-2-yl () : Reduces lipophilicity (logP ~2.8) but introduces hydrogen-bonding sites.

- 4-Methylpiperazine () : Increases aqueous solubility (cLogP ~2.0) but may reduce CNS penetration due to higher polarity.

- Bicyclo[2.2.1]heptane (): Rigid structure enforces a specific conformation, possibly improving binding affinity but complicating synthesis.

Q & A

Q. What are the critical steps in synthesizing N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide, and how are reaction conditions optimized?

The synthesis involves:

- Step 1: Reacting 4-(m-tolyl)piperazine with sulfonyl chloride derivatives to form the sulfonamide intermediate.

- Step 2: Propyl spacer introduction via nucleophilic substitution under controlled temperature (40–60°C) in aprotic solvents like DMF .

- Step 3: Acetamide coupling using 2-(o-tolyloxy)acetic acid with carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Optimization: Solvent polarity, temperature gradients, and stoichiometric ratios are adjusted to minimize byproducts. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR Spectroscopy: Confirms regiochemistry of the piperazine sulfonyl group and o-tolyloxy substitution patterns (e.g., aromatic proton splitting in H-NMR) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at ~550–560 m/z) .

- X-ray Crystallography: Resolves 3D conformation, including bond angles critical for target binding .

Q. What preliminary assays are used to assess its biological activity?

- Enzyme Inhibition Assays: Test acetylcholinesterase or carbonic anhydrase inhibition via Ellman’s method or stopped-flow kinetics .

- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled antagonists for serotonin/dopamine receptors) .

- Cytotoxicity Screening: MTT assays on cell lines (e.g., SH-SY5Y neurons) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different studies?

- Source Analysis: Compare assay conditions (e.g., pH, ionic strength) and receptor isoforms used. For example, dopamine D2 vs. D3 receptor selectivity may explain discrepancies .

- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure kinetic constants (k/k) alongside radioligand data .

- Computational Docking: Identify binding pocket steric clashes caused by o-tolyloxy orientation using AutoDock Vina .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) on the propyl linker to enhance blood-brain barrier penetration (clogP target: 2–3) .

- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., sulfonamide hydrolysis) and stabilize via fluorination or methyl shielding .

Q. How does structural modification of the piperazine ring impact pharmacological activity?

- Substituent Effects: Replace m-tolyl with 4-fluorophenyl to enhance serotonin receptor affinity (K < 10 nM) .

- Ring Expansion: Test azepane analogs to evaluate conformational flexibility vs. target engagement .

- SAR Tables: Compare IC values across derivatives to map critical hydrogen-bonding interactions .

Q. What computational methods predict off-target interactions and toxicity?

- Pharmacophore Modeling: Screen against Tox21 databases to flag potential hERG channel inhibition .

- MD Simulations: Assess stability of sulfonamide-protein adducts over 100 ns trajectories to predict metabolite toxicity .

Data Contradiction & Validation

Q. How should researchers address unexpected reactivity during sulfonamide formation?

- Byproduct Analysis: Use LC-MS to detect N-alkylated impurities from incomplete sulfonation; optimize sulfonyl chloride equivalents (1.2–1.5 eq.) .

- Temperature Control: Maintain reactions below 60°C to prevent piperazine ring decomposition .

Q. Why do crystallographic data sometimes conflict with docking poses?

- Solvent Effects: Crystallography captures static conformations in solid state, while docking assumes aqueous flexibility. Validate with NMR titration (e.g., F-NMR with fluorinated analogs) .

Methodological Resources

Q. What protocols ensure reproducibility in multi-step syntheses?

- Detailed SOPs: Include exact gradients for HPLC purification (e.g., 70:30 acetonitrile/water + 0.1% TFA) and inert atmosphere requirements .

- Stability Monitoring: Store intermediates at –20°C under argon to prevent sulfonamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.